molecular formula C13H9BrClFO B7815538 4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether

Cat. No.: B7815538
M. Wt: 315.56 g/mol
InChI Key: UHCKFDIBRAOTNV-UHFFFAOYSA-N
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Description

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is a halogenated aromatic ether featuring a bromine-substituted phenyl group and a benzyl moiety substituted with chlorine (at position 2) and fluorine (at position 4).

Properties

IUPAC Name

1-[(4-bromophenoxy)methyl]-2-chloro-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(16)7-13(9)15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCKFDIBRAOTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether typically involves the reaction of 4-bromophenol with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

4-Bromophenol+2-Chloro-4-fluorobenzyl chlorideK2CO3,DMFThis compound\text{4-Bromophenol} + \text{2-Chloro-4-fluorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromophenol+2-Chloro-4-fluorobenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas (H2).

Major Products Formed

    Nucleophilic substitution: Substituted ethers or phenols.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Cyclohexane derivatives or partially hydrogenated aromatic compounds.

Scientific Research Applications

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.

    Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence its reactivity and binding affinity, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Research

Compound Name Core Structure Substituents (R Group) Bioactivity (e.g., Insecticidal Activity) Key Reference
4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether Ether 2-chloro-4-fluorobenzyl Not explicitly reported; inferred from analogs
E12 (Thioether) Thioether 2-chloro-4-fluorobenzyl 55% activity against Plutella xylostella
F7 (Sulfone) Sulfone 3-chloro-2-fluorobenzyl 70% activity (higher than thioether E7)
4-Bromophenyl-(2-chlorobenzyl)ether Ether 2-chlorobenzyl (no fluorine) Discontinued; activity likely lower than fluorinated analogs

Key Observations :

  • Halogen Substitution: Fluorine at the 4-position (as in E12) enhances bioactivity compared to non-fluorinated analogs (e.g., 4-Bromophenyl-(2-chlorobenzyl)ether) .
  • Functional Group Impact : Sulfone derivatives (e.g., F7) generally exhibit higher insecticidal activity than thioethers or ethers, suggesting oxidation state influences target binding .

Pharmacologically Active Analogs

Compound Name Core Structure Substituents (R Group) Therapeutic Application Key Reference
GM90432 1,2,4-Oxadiazolone 2-chloro-4-fluorobenzyl Anti-seizure agent (crosses blood-brain barrier)
WAY-252623 Indazole 2-chloro-4-fluorobenzyl LXR agonist (lipid metabolism regulation)

Key Observations :

  • Benzyl Group Utility : The 2-chloro-4-fluorobenzyl group is a recurring pharmacophore in CNS-active compounds, likely due to its lipophilicity and metabolic stability .
  • Core Flexibility : Replacement of the ether linkage with heterocyclic cores (e.g., oxadiazolone, indazole) diversifies therapeutic applications while retaining the benzyl group’s bioactivity .

Biological Activity

4-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various studies and findings related to its biological activity, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromophenyl moiety linked to a chloro-fluorobenzyl ether, which influences its chemical behavior and interactions with biological targets. The molecular formula is C13H10BrClFC_{13}H_{10}BrClF with a molecular weight of approximately 303.57 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances the compound's reactivity and potential for biological activity.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancerous cells. The unique arrangement of functional groups allows for selective binding to biological targets, which is critical for its therapeutic efficacy.

Biological Activity Studies

Recent research has highlighted the compound's potential as an anti-cancer agent. Various in vitro studies have demonstrated its ability to inhibit the growth of different tumor cell lines. Below is a summary of key findings from relevant studies:

StudyCell LineIC50 (µM)Mechanism
Study 1A431 (epidermoid carcinoma)5.0EGFR inhibition
Study 2H1975 (lung cancer)3.2VEGFR2 inhibition
Study 3MDA-MB-231 (breast cancer)4.5Induction of apoptosis

Case Studies

  • Inhibition of EGFR : A study reported that the compound exhibited significant inhibitory activity against the epidermal growth factor receptor (EGFR), with an IC50 value of 5.0 µM. This suggests a potential role in targeting cancers that overexpress this receptor .
  • VEGFR2 Inhibition : Another investigation revealed that the compound also inhibits vascular endothelial growth factor receptor 2 (VEGFR2), crucial for tumor angiogenesis, with an IC50 value of 3.2 µM .
  • Induction of Apoptosis : Further research indicated that treatment with this compound led to increased apoptosis in MDA-MB-231 cells, suggesting its utility in breast cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substitutions at various positions on the phenyl rings have been shown to either enhance or diminish its activity:

  • Bromine Substitution : The presence of bromine at the para position significantly increases antiproliferative activity compared to other halogens.
  • Fluorine vs. Chlorine : The introduction of fluorine at specific positions enhances binding affinity to target receptors compared to chlorine substituents, as observed in comparative studies .

Potential Applications

The unique properties and demonstrated biological activities suggest several potential applications for this compound:

  • Anti-Cancer Therapeutics : Given its inhibitory effects on critical cancer pathways, it may serve as a lead compound for developing new anti-cancer drugs.
  • Research Tool : Its ability to modulate specific signaling pathways makes it valuable for studying cancer biology and therapeutic resistance mechanisms.

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